REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH3:9])(C)[C:4]([O:6][CH3:7])=[O:5].S([O-])([O-])(=O)=O.[Mg+2].[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH:26]=O)=[CH:18][CH:17]=1.[BH4-].[Na+]>ClCCl.C(N(CC)CC)C>[N:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([CH2:26][NH:2][CH:3]([CH3:9])[C:4]([O:6][CH3:7])=[O:5])=[CH:18][CH:17]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallization from diisopropyl ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)CNC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |